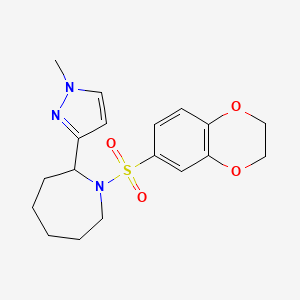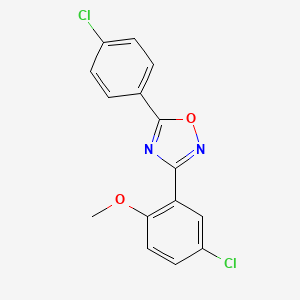
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(1-methyl-1H-pyrazol-3-yl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(1-methyl-1H-pyrazol-3-yl)azepane, also known as DBD-MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(1-methyl-1H-pyrazol-3-yl)azepane has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(1-methyl-1H-pyrazol-3-yl)azepane is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that play a role in the development of inflammation and cancer. This compound has also been found to modulate the immune system and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been found to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(1-methyl-1H-pyrazol-3-yl)azepane has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. This compound is also soluble in water and organic solvents, making it easy to use in different experimental setups. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(1-methyl-1H-pyrazol-3-yl)azepane. One area of research is the development of novel drug delivery systems that can target this compound to specific tissues and cells. Another area of research is the study of the pharmacokinetics and toxicity of this compound in different animal models. Additionally, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's needs to be further explored.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various scientific research studies. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action, pharmacokinetics, and toxicity of this compound.
Synthesemethoden
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(1-methyl-1H-pyrazol-3-yl)azepane can be synthesized through a multi-step process involving the reaction of 1,4-benzoquinone with 3-amino-1-methyl-5-pyrazolone, followed by the reaction with azepane and sulfonyl chloride. The final product is obtained through purification and isolation methods.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(1-methylpyrazol-3-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-20-10-8-15(19-20)16-5-3-2-4-9-21(16)26(22,23)14-6-7-17-18(13-14)25-12-11-24-17/h6-8,10,13,16H,2-5,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZVSQYZRNXHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCCCN2S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-amino-3-(2-fluorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5419070.png)
![3-(3,4-dimethoxyphenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5419074.png)
![2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5419096.png)
![2-pyridin-4-yl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5419104.png)
![5-ethyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5419115.png)

![4-pyrazolo[1,5-a]pyrimidin-3-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5419121.png)
![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5419124.png)
![1,5-dimethyl-4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-1H-pyrrole-2-carbonitrile](/img/structure/B5419132.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-ethylphenyl)urea](/img/structure/B5419133.png)
![4-(6-{4-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5419148.png)
![ethyl 4-({4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5419158.png)
![N-cyclopentyl-N'-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}pyrrolidin-3-yl)methyl]urea](/img/structure/B5419175.png)